molecular formula C16H8F3NO2 B14146217 6,8-difluoro-3-[(4-fluorophenyl)carbonyl]quinolin-4(1H)-one CAS No. 892287-68-2

6,8-difluoro-3-[(4-fluorophenyl)carbonyl]quinolin-4(1H)-one

Cat. No.: B14146217
CAS No.: 892287-68-2
M. Wt: 303.23 g/mol
InChI Key: IZFNJGAVRDLQPI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6,8-difluoro-3-[(4-fluorophenyl)carbonyl]quinolin-4(1H)-one involves several steps, including cyclization and fluorination reactionsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the production process .

Chemical Reactions Analysis

6,8-Difluoro-3-[(4-fluorophenyl)carbonyl]quinolin-4(1H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. For example, oxidation reactions may involve the use of potassium permanganate or chromium trioxide, while reduction reactions may use sodium borohydride or lithium aluminum hydride .

Substitution reactions often involve the replacement of fluorine atoms with other functional groups, such as amino or hydroxyl groups, using nucleophilic reagents like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6,8-Difluoro-3-[(4-fluorophenyl)carbonyl]quinolin-4(1H)-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions. In biology, it has been studied for its potential as an antibacterial and antiviral agent due to its ability to inhibit bacterial DNA-gyrase and other enzymes .

In medicine, this compound has shown promise as an antineoplastic agent, with studies indicating its effectiveness in inhibiting topoisomerase II in cancer cells.

In industry, this compound is used in the development of new materials, such as liquid crystals and dyes, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of 6,8-difluoro-3-[(4-fluorophenyl)carbonyl]quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. In antibacterial applications, it inhibits bacterial DNA-gyrase, an enzyme essential for DNA replication and transcription. This inhibition prevents the bacteria from reproducing and ultimately leads to their death .

In antineoplastic applications, the compound inhibits topoisomerase II, an enzyme involved in DNA replication and repair in cancer cells. By inhibiting this enzyme, the compound induces DNA damage and apoptosis in cancer cells, thereby reducing tumor growth .

Properties

CAS No.

892287-68-2

Molecular Formula

C16H8F3NO2

Molecular Weight

303.23 g/mol

IUPAC Name

6,8-difluoro-3-(4-fluorobenzoyl)-1H-quinolin-4-one

InChI

InChI=1S/C16H8F3NO2/c17-9-3-1-8(2-4-9)15(21)12-7-20-14-11(16(12)22)5-10(18)6-13(14)19/h1-7H,(H,20,22)

InChI Key

IZFNJGAVRDLQPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CNC3=C(C2=O)C=C(C=C3F)F)F

Origin of Product

United States

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